3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid
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Overview
Description
3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a methyl group, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-2-methylphenylboronic acid and 4-fluorobenzoic acid.
Coupling Reaction: A Suzuki coupling reaction is employed, where 4-ethoxy-2-methylphenylboronic acid reacts with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the carboxylic acid group, resulting in the formation of fluorobenzyl alcohol or benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of 3-(4-ethoxy-2-methylphenyl)-4-fluorobenzaldehyde or this compound.
Reduction: Formation of 3-(4-ethoxy-2-methylphenyl)-4-fluorobenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- 3-(4-Ethoxy-2-methylphenyl)pentanoic acid
- 4-Ethoxy-2-methylphenylboronic acid
- 3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine
Comparison:
- 3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
- 3-(4-Ethoxy-2-methylphenyl)pentanoic acid lacks the fluorine atom and has a different carbon chain length, affecting its physical and chemical properties.
- 4-Ethoxy-2-methylphenylboronic acid is primarily used in coupling reactions and lacks the carboxylic acid group, making it less versatile in certain applications.
- 3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine contains a pyridine ring, which can influence its binding affinity and specificity in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-3-20-12-5-6-13(10(2)8-12)14-9-11(16(18)19)4-7-15(14)17/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNQHBBSIXQABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690738 |
Source
|
Record name | 4'-Ethoxy-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-98-7 |
Source
|
Record name | 4'-Ethoxy-6-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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